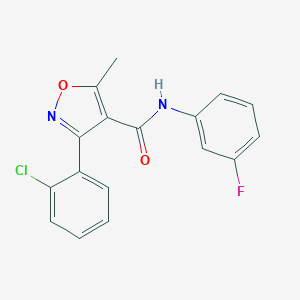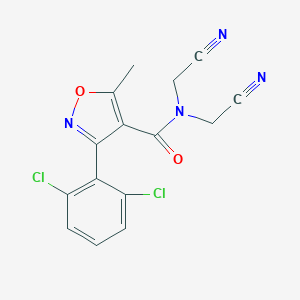![molecular formula C17H12N2O5S2 B416085 2-(3-Nitrophényl)-2-oxoéthyl 2-(benzo[d]thiazol-2-ylthio)acétate CAS No. 304475-17-0](/img/structure/B416085.png)
2-(3-Nitrophényl)-2-oxoéthyl 2-(benzo[d]thiazol-2-ylthio)acétate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate” is a complex organic molecule that contains a benzo[d]thiazole moiety . Benzo[d]thiazoles are heterocyclic compounds that have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole ring, a nitrophenyl group, and an oxoethyl group . These functional groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the nitro group could make the compound more reactive .Applications De Recherche Scientifique
Activité antimicrobienne
Les thiazoles et leurs dérivés ont été trouvés pour présenter une activité antimicrobienne. Par exemple, le sulfazole, un dérivé du thiazole, est connu pour ses propriétés antimicrobiennes .
Activité antirétrovirale
Les dérivés du thiazole tels que le ritonavir ont été utilisés comme médicaments antirétroviraux .
Activité antifongique
Certains dérivés du thiazole ont été trouvés pour présenter une activité antifongique. Par exemple, l'abafungin est un dérivé du thiazole connu pour ses propriétés antifongiques .
Activité anticancéreuse
Les dérivés du thiazole tels que la tiazofurine ont été utilisés dans le traitement du cancer .
Activité anti-inflammatoire
Les dérivés du thiazole ont été trouvés pour présenter une activité anti-inflammatoire. Par exemple, le méloxicam est un dérivé du thiazole connu pour ses propriétés anti-inflammatoires .
Activité antioxydante
Les dérivés du thiazole ont été trouvés pour présenter une activité antioxydante .
Activité antidiabétique
Les dérivés du thiazole ont été trouvés pour présenter une activité antidiabétique .
Activité anti-Alzheimer
Les dérivés du thiazole ont été trouvés pour présenter une activité anti-Alzheimer .
Mécanisme D'action
Target of Action
The primary targets of 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate are the quorum sensing pathways in Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication . Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
The compound interacts with its targets by inhibiting the quorum sensing pathways . This inhibition disrupts the bacterial cell–cell communication, thereby affecting their ability to respond to external factors and coordinate host toxic behaviors .
Biochemical Pathways
The affected biochemical pathway is the quorum sensing pathway in Gram-negative bacteria . The downstream effects of this inhibition include a decrease in biofilm formation, virulence production, and other pathogenesis .
Result of Action
The molecular and cellular effects of the compound’s action include a disruption in bacterial cell–cell communication, leading to a decrease in biofilm formation, virulence production, and other pathogenesis . This results in a decrease in the bacteria’s ability to respond to external factors and coordinate host toxic behaviors .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, nutrient availability can affect the bacteria’s quorum sensing pathways, which are the primary targets of the compound
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate in lab experiments is its potential as a cancer treatment. It has been found to be effective against a range of cancer cell lines and has shown promising results in animal studies. However, there are also some limitations to its use. One of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in some applications.
Orientations Futures
There are several potential future directions for research on 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate. One area of research is the development of new cancer treatments based on this compound. Another potential direction is the development of new antibiotics based on its antibacterial and antifungal properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate involves the reaction of 2-mercaptobenzothiazole with ethyl 2-bromo-3-nitrobenzoate in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired product with a yield of around 60-70%. The compound can be purified using column chromatography or recrystallization.
Safety and Hazards
Propriétés
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(1,3-benzothiazol-2-ylsulfanyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5S2/c20-14(11-4-3-5-12(8-11)19(22)23)9-24-16(21)10-25-17-18-13-6-1-2-7-15(13)26-17/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIJOUGMQUDUSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2,3-Dihydro-indole-1-carbonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone](/img/structure/B416005.png)
![Dimethyl 5-{[(4-chlorophenyl)sulfonyl]amino}isophthalate](/img/structure/B416007.png)
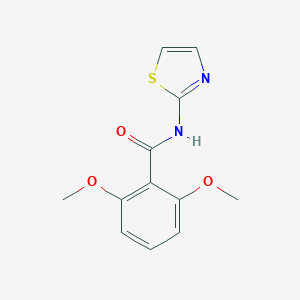
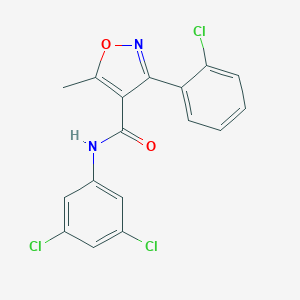
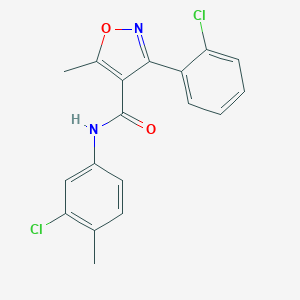
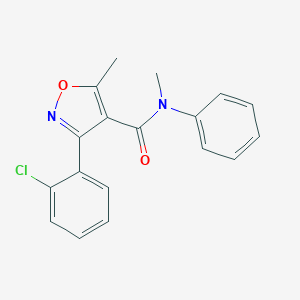

![Propyl 4-{[(2-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B416016.png)
![1-(3-Chlorophenyl)-4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperazine](/img/structure/B416017.png)

![1-{[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-3,5-dimethylpiperidine](/img/structure/B416020.png)
